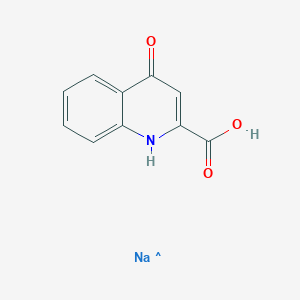

5,7-Dichlorokynurenic acid sodium

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

52980-29-7 |

|---|---|

分子式 |

C10H7NNaO3 |

分子量 |

212.16 g/mol |

InChI |

InChI=1S/C10H7NO3.Na/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9;/h1-5H,(H,11,12)(H,13,14); |

InChI 键 |

QNFTVCVKTRPWCQ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C(=O)C=C(N2)C(=O)O.[Na] |

产品来源 |

United States |

Foundational & Exploratory

5,7-Dichlorokynurenic Acid Sodium Salt: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 5,7-Dichlorokynurenic acid (5,7-DCKA) sodium salt, a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. The primary focus of this document is to elucidate the molecular interactions and downstream functional consequences of 5,7-DCKA's binding to the NMDA receptor complex. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's pharmacology. Information presented includes quantitative binding and functional data, descriptions of key experimental methodologies, and visual representations of its mechanism and relevant pathways.

Core Mechanism of Action: Competitive Antagonism at the Glycine Co-agonist Site

5,7-Dichlorokynurenic acid is a derivative of kynurenic acid that acts as a highly selective and potent competitive antagonist at the strychnine-insensitive glycine binding site on the GluN1 subunit of the NMDA receptor.[1][2][3][4][5] The binding of a co-agonist, typically glycine or D-serine, to this site is a prerequisite for the activation of the NMDA receptor by the neurotransmitter glutamate. By competitively inhibiting the binding of these co-agonists, 5,7-DCKA effectively prevents the ion channel opening, even in the presence of glutamate, thereby blocking the influx of Ca²⁺ and subsequent downstream signaling cascades.[1] This non-competitive antagonism with respect to glutamate is a hallmark of its mechanism.

The interaction of 5,7-DCKA with the glycine binding site has been extensively characterized through various in vitro and in vivo studies, which are detailed in the subsequent sections.

Quantitative Pharmacological Data

The potency and selectivity of 5,7-DCKA have been quantified in several key studies. The following tables summarize the critical quantitative data available for this compound.

| Parameter | Value | Assay | Reference |

| Ki (inhibition constant) | 79 nM | [³H]glycine binding in rat brain membranes | Baron et al., 1990[1] |

| KB (dissociation constant) | 65 nM | Schild analysis of ionic currents in Xenopus oocytes | McNamara et al., 1990[3] |

| Assay | Effect of 5,7-DCKA | Concentration | Reference |

| NMDA-stimulated [³H]TCP binding | Antagonism | 10 µM | Baron et al., 1990[1] |

| NMDA-stimulated cytosolic Ca²⁺ elevation | Inhibition | Micromolar concentrations | Baron et al., 1990[1] |

| NMDA-stimulated cGMP accumulation | Inhibition | Micromolar concentrations | Baron et al., 1990[1] |

| NMDA-stimulated norepinephrine release | Inhibition | Micromolar concentrations | Baron et al., 1990[1] |

| Long-Term Potentiation (LTP) in hippocampus | Inhibition | Not specified | Baron et al., 1990[1] |

| NMDA-induced neuron injury | Reduction | Not specified | McNamara et al., 1990[3] |

| Anticonvulsant effect (in vivo) | Potent anticonvulsant | Intracerebroventricular administration | Baron et al., 1990[1] |

Key Experimental Protocols

While the full, detailed experimental protocols from the original publications are not publicly accessible, this section outlines the general methodologies employed in the characterization of 5,7-DCKA's mechanism of action.

Radioligand Binding Assays

These assays were crucial in determining the binding affinity (Ki) of 5,7-DCKA for the glycine binding site on the NMDA receptor.

-

Objective: To measure the displacement of a radiolabeled ligand (e.g., [³H]glycine) from the NMDA receptor by 5,7-DCKA.

-

General Procedure:

-

Membrane Preparation: Synaptic plasma membranes are prepared from rodent (typically rat) brain tissue (e.g., cortex or hippocampus).

-

Incubation: The brain membranes are incubated with a fixed concentration of the radioligand ([³H]glycine) and varying concentrations of 5,7-DCKA.

-

Separation: Bound and free radioligand are separated, often by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of 5,7-DCKA that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

Electrophysiological Recordings in Xenopus Oocytes

This technique was used to functionally characterize the antagonist properties of 5,7-DCKA and to determine its dissociation constant (KB).

-

Objective: To measure the effect of 5,7-DCKA on NMDA receptor-mediated ion currents.

-

General Procedure:

-

Oocyte Preparation: Oocytes are harvested from Xenopus laevis frogs and injected with mRNA encoding for NMDA receptor subunits (e.g., from rat brain).

-

Two-Electrode Voltage Clamp: After a period of protein expression, the oocytes are voltage-clamped.

-

Drug Application: NMDA and glycine are applied to the oocyte to elicit an inward current. 5,7-DCKA is then co-applied at various concentrations to measure its inhibitory effect.

-

Data Analysis: The concentration-response curves for glycine in the presence of different concentrations of 5,7-DCKA are analyzed using a Schild plot to determine the KB value, which provides a measure of the antagonist's affinity.

-

In Vivo Anticonvulsant Studies

These studies demonstrated the functional efficacy of 5,7-DCKA in a whole-animal model.

-

Objective: To assess the ability of 5,7-DCKA to protect against seizures induced by NMDA receptor activation.

-

General Procedure:

-

Animal Model: Typically, mice are used.

-

Drug Administration: 5,7-DCKA is administered, often via intracerebroventricular (i.c.v.) injection to bypass the blood-brain barrier.

-

Seizure Induction: A convulsant agent that acts on the NMDA receptor (e.g., NMDA itself) is administered.

-

Observation: The animals are observed for the onset and severity of seizures.

-

Data Analysis: The dose of 5,7-DCKA that protects a certain percentage of animals from seizures (e.g., ED50) is determined.

-

Visualizing the Mechanism of Action and Experimental Workflows

Signaling Pathway of NMDA Receptor Activation and Inhibition by 5,7-DCKA

Experimental Workflow for Radioligand Binding Assay

Logical Relationship of Competitive Antagonism

Conclusion

5,7-Dichlorokynurenic acid sodium salt is a well-characterized, potent, and selective competitive antagonist of the glycine co-agonist site on the NMDA receptor. Its mechanism of action has been thoroughly investigated using a variety of in vitro and in vivo techniques, which have consistently demonstrated its ability to inhibit NMDA receptor function. This detailed understanding of its pharmacology makes 5,7-DCKA a valuable tool for research into the physiological and pathological roles of the NMDA receptor and a reference compound in the development of novel therapeutics targeting this critical neurotransmitter system.

References

- 1. Activity of 5,7-dichlorokynurenic acid, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 5,7-Dichlorokynurenic acid, a potent and selective competitive antagonist of the glycine site on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5,7-Dichlorokynurenic acid - Wikipedia [en.wikipedia.org]

- 5. 5,7-Dichlorokynurenic acid | NMDA Receptors | Tocris Bioscience [tocris.com]

Unveiling the Potency of 5,7-Dichlorokynurenic Acid Sodium Salt: A Technical Guide to its NMDA Receptor Antagonist Properties

For Immediate Release

This technical guide provides a comprehensive overview of the antagonist properties of 5,7-Dichlorokynurenic acid (5,7-DCKA) sodium salt at the N-methyl-D-aspartate (NMDA) receptor. Designed for researchers, scientists, and drug development professionals, this document delves into the quantitative data, experimental methodologies, and key signaling pathways associated with this potent and selective antagonist.

Core Mechanism of Action: A Glycine Site Antagonist

5,7-Dichlorokynurenic acid is a potent and selective competitive antagonist at the strychnine-insensitive glycine binding site on the NMDA receptor complex.[1][2] The NMDA receptor, a crucial component of excitatory synaptic transmission in the central nervous system, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation.[3][4] 5,7-DCKA exerts its inhibitory effect by competing with glycine for its binding site on the GluN1 subunit of the NMDA receptor, thereby preventing the conformational change required for channel opening and subsequent ion influx.[5][6] This action effectively blocks the downstream signaling cascades initiated by NMDA receptor activation.

Quantitative Analysis of Antagonist Properties

The potency and selectivity of 5,7-DCKA have been quantified through various in vitro assays. The following tables summarize key binding affinity and inhibitory concentration data.

| Binding Affinity Data | |

| Parameter | Value |

| Ki vs. [3H]glycine | 79 nM[1][7] |

| Kd of [3H]5,7-DCKA | 69 ± 23 nM |

| Bmax of [3H]5,7-DCKA | 14.5 ± 3.2 pmoles/mg protein |

| In Vitro Efficacy | |

| Assay | Effect of 5,7-DCKA |

| NMDA-stimulated [3H]TCP binding | Antagonized by 10 µM 5,7-DCKA[1] |

| NMDA-stimulated cytosolic Ca2+ elevation | Inhibited at micromolar concentrations[1] |

| NMDA-stimulated cGMP accumulation | Inhibited at micromolar concentrations[1] |

| NMDA-stimulated norepinephrine release | Inhibited at micromolar concentrations[1] |

| Long-Term Potentiation (LTP) in hippocampus | Inhibited[1] |

| In Vivo Efficacy | |

| Model | Effect of 5,7-DCKA |

| Anticonvulsant activity (i.c.v. in mice) | Potent anticonvulsant[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to characterize the NMDA receptor antagonist properties of 5,7-DCKA.

Radioligand Binding Assay for the Glycine Site

This assay quantifies the affinity of 5,7-DCKA for the glycine binding site on the NMDA receptor by measuring the displacement of a radiolabeled ligand, such as [3H]glycine.

Materials:

-

Rat cortical membranes

-

[3H]glycine (radioligand)

-

5,7-Dichlorokynurenic acid (unlabeled competitor)

-

Incubation buffer (e.g., 50 mM Tris-acetate, pH 7.4)

-

Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat cortical tissue in buffer and centrifuge to isolate the membrane fraction. Resuspend the pellet in fresh buffer.

-

Incubation: In test tubes, combine the membrane preparation, [3H]glycine, and varying concentrations of 5,7-DCKA. For total binding, omit the unlabeled competitor. For non-specific binding, include a high concentration of unlabeled glycine.

-

Equilibration: Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period to allow binding to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of 5,7-DCKA (the concentration that inhibits 50% of specific [3H]glycine binding) and subsequently calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Electrophysiological Recording in Xenopus Oocytes

This technique allows for the functional characterization of 5,7-DCKA's effect on NMDA receptor-mediated ion currents.

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding NMDA receptor subunits (e.g., GluN1 and GluN2A)

-

Recording solution (e.g., containing NaCl, KCl, CaCl2, HEPES)

-

NMDA and glycine (agonists)

-

5,7-Dichlorokynurenic acid

-

Two-electrode voltage clamp (TEVC) setup

Procedure:

-

Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject the oocytes with cRNA for the NMDA receptor subunits and incubate for 2-4 days to allow for receptor expression.

-

Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

-

Voltage Clamp: Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

-

Agonist Application: Apply NMDA and glycine to the recording chamber to elicit an inward current through the expressed NMDA receptors.

-

Antagonist Application: Co-apply 5,7-DCKA with the agonists and observe the reduction in the NMDA-induced current.

-

Data Analysis: Measure the peak current amplitude in the presence and absence of 5,7-DCKA. Generate dose-response curves to determine the IC50 of 5,7-DCKA for the inhibition of NMDA receptor currents.

In Vivo Anticonvulsant Activity in Mice

This model assesses the therapeutic potential of 5,7-DCKA in preventing seizures.

Materials:

-

Male mice (e.g., Swiss Webster)

-

NMDA (convulsant agent)

-

5,7-Dichlorokynurenic acid sodium salt

-

Saline solution

-

Intracerebroventricular (i.c.v.) injection apparatus

Procedure:

-

Animal Preparation: Anesthetize the mice and surgically implant a cannula into the lateral ventricle for i.c.v. administration. Allow for a recovery period.

-

Drug Administration: Administer 5,7-DCKA or vehicle (saline) via the i.c.v. cannula.

-

Induction of Seizures: After a predetermined time, administer a convulsive dose of NMDA i.c.v.

-

Observation: Observe the mice for a set period (e.g., 30 minutes) and score the severity of seizures based on a standardized scale (e.g., latency to and duration of tonic-clonic seizures).

-

Data Analysis: Compare the seizure scores and latency to seizures between the 5,7-DCKA-treated and vehicle-treated groups to determine the anticonvulsant efficacy.

Visualizing the Molecular Interactions and Experimental Processes

To further elucidate the role of 5,7-DCKA, the following diagrams, generated using the DOT language, visualize the NMDA receptor signaling pathway and a typical experimental workflow.

Caption: NMDA Receptor Signaling and 5,7-DCKA Antagonism.

Caption: Workflow for Characterizing 5,7-DCKA.

Conclusion

This compound salt stands out as a highly potent and selective antagonist of the NMDA receptor's glycine binding site. Its ability to effectively block NMDA receptor function in a variety of in vitro and in vivo models underscores its value as a research tool and its potential as a therapeutic agent for neurological disorders characterized by excessive NMDA receptor activation. The detailed experimental protocols and a clear understanding of its mechanism of action provide a solid foundation for further investigation and drug development efforts in this area.

References

- 1. NMDA-induced Seizure Intensity is Enhanced in COX-2 Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]

- 4. Glycine-dependent activation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

5,7-Dichlorokynurenic Acid Sodium: A Technical Guide to its Discovery, Synthesis, and Preclinical Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dichlorokynurenic acid (5,7-DCKA) is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, acting at the strychnine-insensitive glycine co-agonist site. Its discovery has been pivotal in the study of NMDA receptor pharmacology and its potential as a therapeutic agent for a range of neurological disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of 5,7-DCKA and its sodium salt. Detailed experimental protocols for its synthesis and key biological assays are presented, alongside a quantitative summary of its pharmacological properties. Visual representations of its mechanism of action and experimental workflows are provided to facilitate a deeper understanding of this important research compound.

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor in the central nervous system, playing a fundamental role in synaptic plasticity, learning, and memory.[1] However, its overactivation is implicated in a variety of neuropathological conditions, including epilepsy, stroke, and neurodegenerative diseases. The NMDA receptor complex is unique in its requirement for the binding of two distinct agonists for activation: glutamate and a co-agonist, typically glycine or D-serine.[2]

The glycine binding site on the NMDA receptor has emerged as a key target for therapeutic intervention. Antagonists at this site can modulate NMDA receptor activity, offering a potentially more subtle and safer approach to reducing excitotoxicity compared to direct channel blockers or glutamate site antagonists. 5,7-Dichlorokynurenic acid (5,7-DCKA) is a highly potent and selective competitive antagonist at this glycine site.[3] This guide details the scientific journey of 5,7-DCKA, from its discovery to its characterization as a valuable tool for neuroscience research.

Discovery and Pharmacological Profile

5,7-DCKA was identified as a derivative of kynurenic acid, an endogenous antagonist of excitatory amino acid receptors. Through systematic structural modifications, 5,7-DCKA was found to exhibit significantly enhanced potency and selectivity for the glycine site of the NMDA receptor.[3]

Mechanism of Action

5,7-DCKA exerts its pharmacological effects by competitively inhibiting the binding of glycine and D-serine to the GluN1 subunit of the NMDA receptor. This antagonism prevents the conformational changes necessary for channel opening, even in the presence of glutamate, thereby reducing the influx of Ca²⁺ and subsequent neuronal excitation.

Caption: Mechanism of action of 5,7-Dichlorokynurenic acid at the NMDA receptor.

Quantitative Pharmacological Data

The potency and selectivity of 5,7-DCKA have been quantified in various in vitro and in vivo studies. A summary of this data is presented below.

| Parameter | Value | Species | Assay | Reference |

| Kᵢ (vs. [³H]glycine) | 79 nM | Rat | Radioligand Binding | [3] |

| IC₅₀ (NMDA-stimulated [³H]TCP binding) | 10 µM | Rat | Radioligand Binding | [3] |

| Anticonvulsant Activity (intracerebroventricular) | Potent | Mouse | In vivo seizure model | [3] |

Synthesis of 5,7-Dichlorokynurenic Acid and its Sodium Salt

Caption: Plausible synthetic workflow for 5,7-Dichlorokynurenic acid and its sodium salt.

General Synthesis Protocol for 5,7-Dichlorokynurenic Acid

The synthesis of 5,7-Dichlorokynurenic acid would likely involve a Gould-Jacobs reaction or a similar quinoline synthesis. The following is a generalized protocol:

-

Condensation: 4,6-Dichloroaniline is reacted with diethyl oxaloacetate. This reaction is typically carried out in a suitable solvent and may be catalyzed by a weak acid.

-

Cyclization: The resulting intermediate is then cyclized to form the quinoline ring system. This is often achieved by heating the reaction mixture to a high temperature.

-

Hydrolysis: The ethyl ester of the quinoline derivative is hydrolyzed to the carboxylic acid using a base, such as sodium hydroxide.

-

Acidification: The reaction mixture is then acidified to precipitate the final product, 5,7-Dichlorokynurenic acid.

-

Purification: The crude product is purified by recrystallization from a suitable solvent.

Preparation of 5,7-Dichlorokynurenic Acid Sodium Salt

The sodium salt of 5,7-DCKA is often preferred for in vitro and in vivo studies due to its increased aqueous solubility.

-

Dissolution: 5,7-Dichlorokynurenic acid is suspended in a suitable solvent, such as water or a water/ethanol mixture.

-

Neutralization: A stoichiometric amount of a sodium base, such as sodium hydroxide or sodium bicarbonate, is added portion-wise with stirring until the solid dissolves and the pH of the solution is neutral.

-

Isolation: The sodium salt can be isolated by lyophilization or by careful evaporation of the solvent.

Key Experimental Protocols

Detailed methodologies for the characterization of 5,7-DCKA are crucial for reproducible research. The following sections provide protocols for key in vitro and in vivo assays.

NMDA Receptor Binding Assay ([³H]glycine Displacement)

This assay determines the binding affinity of 5,7-DCKA to the glycine site of the NMDA receptor.

Materials:

-

Rat brain cortices

-

Buffer A: 50 mM Tris-HCl, pH 7.4

-

[³H]glycine (specific activity ~40-60 Ci/mmol)

-

Non-labeled glycine

-

5,7-Dichlorokynurenic acid

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Protocol:

-

Membrane Preparation:

-

Homogenize rat brain cortices in ice-cold Buffer A.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh Buffer A and repeat the centrifugation.

-

The final pellet is resuspended in Buffer A to a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of various concentrations of 5,7-DCKA.

-

Add 50 µL of [³H]glycine (final concentration ~10 nM).

-

Add 400 µL of the membrane preparation.

-

For non-specific binding, add a high concentration of non-labeled glycine (e.g., 1 mM).

-

Incubate at 4°C for 30 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters under vacuum.

-

Wash the filters three times with ice-cold Buffer A.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of 5,7-DCKA from a concentration-response curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation.

-

Caption: Experimental workflow for the NMDA receptor binding assay.

Measurement of NMDA-Stimulated Calcium Influx

This assay assesses the functional antagonism of 5,7-DCKA on NMDA receptor activity in cultured neurons.

Materials:

-

Primary neuronal cultures (e.g., cortical or hippocampal neurons)

-

HEPES-buffered saline solution (HBSS)

-

Fura-2 AM (calcium indicator dye)

-

NMDA

-

Glycine

-

This compound salt

-

Fluorescence imaging system

Protocol:

-

Cell Preparation:

-

Plate primary neurons on glass coverslips and culture for 7-14 days.

-

Load the cells with Fura-2 AM (e.g., 5 µM) in HBSS for 30-60 minutes at 37°C.

-

Wash the cells with HBSS to remove excess dye.

-

-

Calcium Imaging:

-

Mount the coverslip on the stage of a fluorescence imaging system.

-

Perfuse the cells with HBSS.

-

Excite the cells alternately with 340 nm and 380 nm light and record the fluorescence emission at 510 nm.

-

-

Drug Application:

-

Establish a baseline fluorescence ratio (340/380 nm).

-

Pre-incubate the cells with various concentrations of 5,7-DCKA sodium salt for a defined period.

-

Stimulate the cells with a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM).

-

Record the change in the fluorescence ratio, which corresponds to the change in intracellular calcium concentration.

-

-

Data Analysis:

-

Quantify the peak increase in the 340/380 nm ratio in response to NMDA/glycine stimulation.

-

Determine the inhibitory effect of 5,7-DCKA by comparing the response in the presence and absence of the antagonist.

-

Generate a concentration-response curve to calculate the IC₅₀ of 5,7-DCKA.

-

In Vivo Anticonvulsant Activity Assessment

This protocol evaluates the ability of 5,7-DCKA to protect against seizures induced by NMDA in mice.

Materials:

-

Male Swiss mice (20-25 g)

-

NMDA

-

This compound salt

-

Saline solution

-

Intracerebroventricular (i.c.v.) injection apparatus

Protocol:

-

Animal Preparation:

-

Acclimatize mice to the experimental conditions.

-

Administer 5,7-DCKA sodium salt (or vehicle) via i.c.v. injection at various doses.

-

-

Seizure Induction:

-

After a predetermined time (e.g., 15-30 minutes), administer a convulsant dose of NMDA via i.c.v. injection.

-

-

Observation:

-

Immediately observe the mice for the onset of clonic and tonic seizures for a period of 30 minutes.

-

Record the latency to the first seizure and the duration of seizures.

-

The absence of tonic-clonic seizures is considered protection.

-

-

Data Analysis:

-

Determine the percentage of animals protected from seizures at each dose of 5,7-DCKA.

-

Calculate the ED₅₀ (the dose that protects 50% of the animals) using probit analysis.

-

Conclusion

5,7-Dichlorokynurenic acid and its sodium salt are indispensable tools in the field of neuroscience for probing the function of the NMDA receptor glycine site. This technical guide has provided a comprehensive overview of its discovery, a plausible synthetic pathway, and detailed protocols for its preclinical characterization. The data presented underscores its potency and selectivity as an NMDA receptor antagonist. For researchers in neuropharmacology and drug development, 5,7-DCKA remains a cornerstone for investigating the therapeutic potential of modulating NMDA receptor activity in a wide array of neurological and psychiatric disorders.

References

- 1. Molecular Mechanism of ligand-gating and opening of NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activity of 5,7-dichlorokynurenic acid, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Binding Affinity and Kinetics of 5,7-Dichlorokynurenic Acid (5,7-DCKA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dichlorokynurenic acid (5,7-DCKA) is a potent, selective, and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4] A derivative of kynurenic acid, 5,7-DCKA exerts its inhibitory effects by binding to the strychnine-insensitive glycine co-agonist site located on the GluN1 subunit of the NMDA receptor complex.[5][6] The activation of the NMDA receptor is a critical process in excitatory neurotransmission and is fundamental to synaptic plasticity, learning, and memory.[7] This activation uniquely requires the simultaneous binding of glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit.[6][8]

By competitively blocking the glycine binding site, 5,7-DCKA prevents receptor activation, thereby inhibiting the influx of calcium ions. This mechanism underlies its neuroprotective effects observed in various in vitro models, such as reducing NMDA-induced neurotoxicity in primary rat cortical neurons.[1][9] This technical guide provides a comprehensive overview of the binding affinity and kinetics of 5,7-DCKA, details common experimental protocols used for its characterization, and visualizes its mechanism of action.

Binding Affinity

The binding affinity of 5,7-DCKA for the NMDA receptor's glycine site is well-documented, though reported values vary slightly across studies. The affinity is typically expressed as the inhibition constant (Kᵢ) or the antagonist equilibrium dissociation constant (K₈). These values represent the concentration of 5,7-DCKA required to occupy 50% of the glycine binding sites at equilibrium. Lower values indicate higher binding affinity.

| Parameter | Value (nM) | Method | Radioligand/Agonist | Preparation |

| Kᵢ | 40 | Radioligand Binding Assay | Not Specified | Not Specified |

| Kᵢ | 79 | Radioligand Binding Assay | [³H]glycine | Not Specified |

| K₈ | 65 | Schild Analysis (Electrophysiology) | Glycine/NMDA | Xenopus oocytes with rat mRNA |

Data sourced from multiple references.[2][3][4][5][9]

Binding Kinetics

While the equilibrium binding affinity of 5,7-DCKA is thoroughly characterized, detailed kinetic data, such as the association rate constant (kₒₙ) and the dissociation rate constant (kₒբբ), are not extensively reported in publicly available literature. Such studies, often conducted using techniques like surface plasmon resonance (SPR), would provide deeper insights into the temporal dynamics of the drug-receptor interaction. For competitive antagonists like 5,7-DCKA, the binding is reversible, and the ratio of kₒբբ to kₒₙ defines the equilibrium dissociation constant (Kₔ), which is conceptually similar to the Kᵢ.

Mechanism of Action: Competitive Antagonism

5,7-DCKA functions as a competitive antagonist. It directly competes with the endogenous co-agonists, glycine and D-serine, for binding to the same recognition site on the GluN1 subunit.[1][5] When 5,7-DCKA occupies this site, it does not induce the conformational change necessary for channel opening, even when glutamate is bound to the GluN2 subunit. This inhibitory effect can be surmounted by increasing the concentration of the co-agonist (e.g., glycine or D-serine).[5]

References

- 1. 5,7-Dichlorokynurenic acid, a potent and selective competitive antagonist of the glycine site on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5,7-Dichlorokynurenic acid |DCKA; 5,7-DCK | NMDA receptor glycine site antagonist | Hello Bio [hellobio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. abmole.com [abmole.com]

- 5. Activity of 5,7-dichlorokynurenic acid, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Mechanism of NMDA receptor inhibition and activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of activation, inhibition and specificity: crystal structures of the NMDA receptor NR1 ligand-binding core - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

Pharmacological Profile of 5,7-Dichlorokynurenic Acid Sodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5,7-Dichlorokynurenic acid (5,7-DCKA) is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It exerts its effects by competitively binding to the strychnine-insensitive glycine co-agonist site on the GluN1 subunit of the NMDA receptor complex.[3] This antagonism prevents the glycine-dependent potentiation required for receptor activation by glutamate, thereby non-competitively inhibiting ion channel opening. Due to its high affinity and selectivity, 5,7-DCKA serves as a critical pharmacological tool for investigating the physiological and pathological roles of NMDA receptor signaling. This document provides a comprehensive overview of its binding characteristics, in vitro and in vivo effects, and the experimental protocols used for its characterization.

Mechanism of Action

The NMDA receptor, a crucial component of excitatory neurotransmission, requires the binding of both glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit for activation.[4] 5,7-DCKA is a derivative of kynurenic acid that acts as a competitive antagonist at this glycine binding site.[1][5][6] By occupying this site, 5,7-DCKA prevents the conformational changes necessary for the ion channel to open, even in the presence of saturating concentrations of glutamate. This results in a non-competitive antagonism of NMDA receptor-mediated responses.[3] The effects of 5,7-DCKA can be surmounted by increasing the concentration of glycine or D-serine.[3]

Quantitative Pharmacological Data

The affinity and potency of 5,7-DCKA have been quantified through various assays. The data highlights its high affinity for the glycine binding site.

Table 1: Binding Affinity of 5,7-DCKA

| Parameter | Value (nM) | Radioligand | Preparation | Reference |

| Kᵢ | 79 | [³H]glycine | Rat Brain Membranes | [3] |

| Kᵢ | 40 | Not Specified | Rat Brain Membranes | [1] |

| Kₑ | 65 | N/A (Schild Analysis) | Xenopus Oocytes (expressing rat NMDA receptors) | [5][6] |

| Kₐ | 69 ± 23 | [³H]5,7-DCKA | Rat Brain Synaptosomes | [7][8] |

| Kₐ | 57.5 | [³H]5,7-DCKA | Rat Cerebral Cortex Membranes (High-affinity site) | [9] |

Table 2: Functional Antagonism by 5,7-DCKA

| Assay | Effect | Concentration | System | Reference |

| Neurotoxicity | 55-90% reduction of NMDA-induced injury | 1-10 µM | Primary Rat Cortical Neurons | [1] |

| Electrophysiology | Selective inhibition of glycine-induced currents | 15 µM | Xenopus Oocytes | [1] |

| Channel Blocker Binding | Antagonism of NMDA-stimulated [³H]TCP binding | 10 µM | Rat Brain Membranes | [3] |

| Calcium Influx | Inhibition of NMDA-stimulated Ca²⁺ elevation | Micromolar | Cultured Hippocampal Neurons | [3] |

| Second Messenger | Inhibition of NMDA-stimulated cGMP accumulation | Micromolar | Cerebellar Slices | [3] |

| Neurotransmitter Release | Inhibition of NMDA-stimulated NE release | Micromolar | Hippocampal Slices | [3] |

| Synaptic Plasticity | Inhibition of Long-Term Potentiation (LTP) | Micromolar | Hippocampal Slices | [3] |

In Vitro & In Vivo Pharmacological Effects

In Vitro Profile

5,7-DCKA effectively blocks a range of NMDA receptor-mediated physiological and pathological processes in vitro. It has been shown to:

-

Prevent Excitotoxicity: Protects cultured cortical neurons from NMDA-induced cell death.[1][5]

-

Inhibit Biochemical Responses: Blocks NMDA-stimulated increases in intracellular calcium, cyclic GMP (cGMP) accumulation, and norepinephrine release in various neuronal preparations.[3]

-

Block Synaptic Plasticity: Inhibits the induction of long-term potentiation (LTP), a cellular correlate of learning and memory, in hippocampal slices.[3]

In Vivo Profile

When administered centrally (e.g., intracerebroventricularly), 5,7-DCKA demonstrates a distinct profile of activity in animal models:

-

Anticonvulsant Activity: Provides potent protection against seizures in mice.[3]

-

Anxiolytic-like Effects: Increases social interaction and exploration in the elevated plus maze test, indicative of anxiety-reducing properties.[1]

-

Analgesic Effects: Reverses mechanical hyperalgesia in a rat model of pain.[1]

-

Cardiovascular Modulation: Blocks centrally-mediated increases in heart contractility, blood pressure, and myocardial oxygen demand in rabbits.[1]

It is important to note that like its parent compound, kynurenic acid, 5,7-DCKA has poor penetration of the blood-brain barrier, limiting its systemic utility for central nervous system targets.[10][11]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of a compound's pharmacological profile. Below are summaries of key experimental protocols used to evaluate 5,7-DCKA.

Radioligand Binding Assay

This assay quantifies the affinity of 5,7-DCKA for the NMDA receptor's glycine binding site by measuring its ability to displace a site-specific radioligand.

-

Objective: To determine the inhibition constant (Kᵢ) or dissociation constant (Kₐ) of 5,7-DCKA.

-

Materials:

-

Procedure:

-

Incubation: Aliquots of the membrane preparation are incubated with a fixed concentration of the radioligand and a range of concentrations of unlabeled 5,7-DCKA.

-

Equilibrium: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated via rapid vacuum filtration through glass fiber filters or by centrifugation.[8]

-

Quantification: The radioactivity trapped on the filters (representing the bound ligand) is measured using liquid scintillation counting.

-

Data Analysis: Competition binding curves are generated, and data are fitted using non-linear regression to a one-site or two-site binding model to calculate the IC₅₀, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.[9][12]

-

Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique assesses the functional antagonism of 5,7-DCKA on NMDA receptor ion channel activity.

-

Objective: To determine the antagonist dissociation constant (Kₑ) and the nature of the antagonism (competitive vs. non-competitive).

-

Materials:

-

Procedure:

-

Expression: Oocytes are injected with the NMDA receptor subunit mRNA and incubated for 2-3 days to allow for protein expression on the cell surface.[12]

-

Clamping: An oocyte is voltage-clamped at a holding potential (e.g., -60 mV) using two microelectrodes.[12]

-

Agonist Application: The oocyte is perfused with a solution containing fixed concentrations of NMDA and glycine to evoke an inward current.

-

Antagonist Application: Concentration-response curves for the agonists are generated in the absence and presence of several fixed concentrations of 5,7-DCKA.

-

Data Analysis: The data are analyzed using a Schild plot. A rightward parallel shift in the agonist concentration-response curve with a slope of 1 on the Schild plot indicates competitive antagonism. The x-intercept provides the pA₂ value, from which the Kₑ is calculated.[5]

-

Intracellular Calcium Imaging

This functional assay measures the ability of 5,7-DCKA to block one of the primary downstream effects of NMDA receptor activation: calcium influx.

-

Objective: To determine the IC₅₀ of 5,7-DCKA for inhibiting NMDA-stimulated calcium influx.

-

Materials:

-

Procedure:

-

Cell Culture: Cells are plated on glass coverslips suitable for microscopy.

-

Dye Loading: Cells are incubated with the membrane-permeable form of the calcium indicator dye.

-

Perfusion: The coverslip is placed on a microscope stage and perfused with a recording buffer.

-

Stimulation: Cells are challenged with NMDA (often in a low-magnesium buffer to relieve voltage-dependent block) in the presence of varying concentrations of 5,7-DCKA.

-

Imaging: Changes in intracellular calcium are recorded by measuring the fluorescence intensity of the indicator dye over time.

-

Data Analysis: The peak fluorescence change in response to NMDA is measured for each concentration of 5,7-DCKA. A concentration-response curve for the inhibition is plotted to determine the IC₅₀ value.

-

Conclusion

5,7-Dichlorokynurenic acid sodium salt is a cornerstone tool for neuroscience research. Its high potency and selectivity as a competitive antagonist at the NMDA receptor glycine site allow for the precise dissection of this receptor's function in the central nervous system. The comprehensive quantitative data on its binding and functional activity, combined with established experimental protocols, provide a solid foundation for its use in studies ranging from basic synaptic physiology to the exploration of novel therapeutic strategies for neurological and psychiatric disorders.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 5,7-Dichlorokynurenic acid - Wikipedia [en.wikipedia.org]

- 3. Activity of 5,7-dichlorokynurenic acid, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 5,7-Dichlorokynurenic acid, a potent and selective competitive antagonist of the glycine site on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. [3H]5,7-dichlorokynurenic acid recognizes two binding sites in rat cerebral cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 7-Chlorokynurenic acid - Wikipedia [en.wikipedia.org]

- 11. Synthesis, pharmacokinetics and anticonvulsant activity of 7-chlorokynurenic acid prodrugs [iris.unict.it]

- 12. Mechanism of NMDA receptor inhibition and activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of 5,7-Dichlorokynurenic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dichlorokynurenic acid (5,7-DCKA) is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, acting at the strychnine-insensitive glycine co-agonist site.[1] This technical guide provides a comprehensive overview of the in vitro characterization of 5,7-DCKA, detailing its binding affinity, functional antagonism, and selectivity profile. Detailed experimental protocols for key assays are provided to enable researchers to conduct similar characterizations. Furthermore, this guide includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the compound's mechanism of action and the methods used for its evaluation.

Introduction

The NMDA receptor, a subtype of ionotropic glutamate receptors, plays a crucial role in synaptic plasticity, learning, and memory.[2] Dysregulation of NMDA receptor activity is implicated in a variety of neurological and psychiatric disorders, making it a key target for therapeutic intervention. The NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation.[2] 5,7-Dichlorokynurenic acid is a kynurenic acid derivative that acts as a competitive antagonist at the glycine binding site of the NMDA receptor.[1][3] Its high affinity and selectivity make it a valuable tool for studying the physiological and pathological roles of the NMDA receptor glycine site.[4]

Mechanism of Action

5,7-DCKA exerts its pharmacological effects by competitively binding to the glycine co-agonist site on the GluN1 subunit of the NMDA receptor. This binding prevents the action of endogenous co-agonists like glycine and D-serine, thereby inhibiting the opening of the NMDA receptor ion channel and the subsequent influx of calcium ions.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for 5,7-Dichlorokynurenic acid from various in vitro studies.

Table 1: Binding Affinity of 5,7-Dichlorokynurenic Acid at the NMDA Receptor Glycine Site

| Radioligand | Preparation | Kᵢ (nM) | Reference |

| [³H]glycine | Rat brain membranes | 79 | |

| [³H]glycine | Rat cortical membranes | - | [3] |

| [³H]5,7-DCKA | Rat brain synaptosomes | 69 (KᏧ) | [4][5] |

Table 2: Functional Antagonism of 5,7-Dichlorokynurenic Acid

| Assay | Preparation | Parameter | Value (nM) | Reference |

| Electrophysiology (Schild analysis) | Xenopus oocytes expressing rat brain mRNA | Kₛ | 65 | [3] |

| Inhibition of NMDA-activated currents | Cultured rat cerebrocortical cells | IC₅₀ | - | [6] |

Table 3: Selectivity Profile of 5,7-Dichlorokynurenic Acid

| Receptor/Site | Assay | Preparation | Potency/Selectivity | Reference |

| Kainate Receptor | Inhibition of ionic currents | Xenopus oocytes expressing rat brain mRNA | 509-fold more potent at NMDA receptor glycine site | [3] |

| AMPA Receptor | Displacement of [³H]AMPA | - | Low affinity | |

| N-Me-D-Asp recognition site | Radioligand binding | Rat cortical membranes | IC₅₀ = 169 µM | [7] |

| Quisqualate recognition site | Radioligand binding | Rat cortical membranes | IC₅₀ = 153 µM | [7] |

| Kainate recognition site | Radioligand binding | Rat cortical membranes | IC₅₀ > 1000 µM | [7] |

Experimental Protocols

Radioligand Binding Assay: Competitive Inhibition at the Glycine Site

This protocol describes a competitive radioligand binding assay to determine the affinity of 5,7-DCKA for the glycine binding site of the NMDA receptor using [³H]glycine.

Materials:

-

Rat cortical membranes

-

[³H]glycine (specific activity ~40-60 Ci/mmol)

-

5,7-Dichlorokynurenic acid

-

Glycine (for non-specific binding determination)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare rat cortical membranes by homogenization and centrifugation.

-

In a 96-well plate, add 50 µL of Tris-HCl buffer, 50 µL of varying concentrations of 5,7-DCKA (e.g., 0.1 nM to 100 µM), and 50 µL of [³H]glycine (final concentration ~5-10 nM).

-

For total binding, add 50 µL of buffer instead of 5,7-DCKA.

-

For non-specific binding, add 50 µL of a saturating concentration of unlabeled glycine (e.g., 1 mM).

-

Add 100 µL of the membrane preparation to each well.

-

Incubate at 4°C for 30 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold Tris-HCl buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of 5,7-DCKA from the competition curve and calculate the Kᵢ using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the procedure for assessing the functional antagonism of 5,7-DCKA on NMDA receptor-mediated currents in cultured neurons.

Materials:

-

Cultured neurons (e.g., primary hippocampal or cortical neurons)

-

External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.001 glycine (pH 7.4)

-

Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP (pH 7.2)

-

NMDA

-

Glycine

-

5,7-Dichlorokynurenic acid

-

Patch-clamp amplifier and data acquisition system

Procedure:

-

Obtain a whole-cell patch-clamp recording from a cultured neuron.

-

Hold the cell at a membrane potential of -60 mV.

-

Perfuse the cell with the external solution.

-

Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward current.

-

After establishing a stable baseline response, co-apply varying concentrations of 5,7-DCKA with the NMDA and glycine solution.

-

Record the NMDA receptor-mediated currents in the absence and presence of 5,7-DCKA.

-

Wash out the 5,7-DCKA to ensure reversibility of the antagonism.

-

Analyze the data to determine the IC₅₀ of 5,7-DCKA for the inhibition of the NMDA-evoked current.

Measurement of Intracellular Calcium ([Ca²⁺]i)

This protocol describes the use of the fluorescent Ca²⁺ indicator Fura-2 AM to measure the effect of 5,7-DCKA on NMDA-stimulated increases in intracellular calcium.

Materials:

-

Cultured neurons

-

Hanks' Balanced Salt Solution (HBSS)

-

Fura-2 AM

-

Pluronic F-127

-

NMDA

-

Glycine

-

5,7-Dichlorokynurenic acid

-

Fluorescence microscopy system with dual-wavelength excitation (340/380 nm)

Procedure:

-

Load cultured neurons with Fura-2 AM (e.g., 2-5 µM) in HBSS containing Pluronic F-127 for 30-45 minutes at 37°C.

-

Wash the cells with HBSS to remove extracellular dye.

-

Mount the coverslip with the loaded cells onto the stage of the fluorescence microscope.

-

Perfuse the cells with HBSS and record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

-

Stimulate the cells with a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) and record the change in the 340/380 nm fluorescence ratio, which reflects the change in [Ca²⁺]i.

-

After washout and return to baseline, pre-incubate the cells with varying concentrations of 5,7-DCKA for a few minutes.

-

Co-apply the NMDA/glycine solution with 5,7-DCKA and record the fluorescence ratio.

-

Calculate the percentage of inhibition of the NMDA-stimulated calcium response by 5,7-DCKA at different concentrations to determine its IC₅₀.

Mandatory Visualizations

Signaling Pathway

Caption: NMDA Receptor Signaling Pathway and the Antagonistic Action of 5,7-DCKA.

Experimental Workflow

Caption: Workflow for the In Vitro Characterization of 5,7-Dichlorokynurenic Acid.

References

- 1. Activity of 5,7-dichlorokynurenic acid, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antagonists and agonists at the glycine site of the NMDA receptor for therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5,7-Dichlorokynurenic acid, a potent and selective competitive antagonist of the glycine site on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Differential effects of five glycine site antagonists on NMDA receptor desensitisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

5,7-Dichlorokynurenic Acid Sodium Salt: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dichlorokynurenic acid (5,7-DCKA) is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, acting at the strychnine-insensitive glycine co-agonist binding site.[1][2][3] Its high affinity and specificity have established it as an invaluable tool in neuroscience research for elucidating the physiological and pathological roles of the NMDA receptor signaling pathway. This technical guide provides an in-depth overview of 5,7-DCKA, including its mechanism of action, key quantitative data, detailed experimental protocols, and its application in the study of neurological and psychiatric disorders.

Introduction

The NMDA receptor, a subtype of ionotropic glutamate receptors, plays a crucial role in synaptic plasticity, learning, and memory.[4][5] Its overactivation, however, is implicated in a variety of neuropathological conditions, including epilepsy, stroke, and neurodegenerative diseases.[6] The NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation.[7] 5,7-DCKA selectively blocks the glycine binding site, thereby non-competitively inhibiting NMDA receptor function.[1] This mode of action offers a nuanced approach to modulating NMDA receptor activity, making 5,7-DCKA a critical compound for investigating the therapeutic potential of NMDA receptor antagonists.

Mechanism of Action

5,7-DCKA exerts its effects by binding to the glycine modulatory site on the GluN1 subunit of the NMDA receptor.[8] This binding prevents the necessary co-agonist from associating with the receptor, which in turn allosterically inhibits the conformational changes required for ion channel opening, even in the presence of glutamate.[9] This results in a reduction of calcium (Ca2+) influx into the neuron, mitigating the downstream effects of NMDA receptor activation.[1]

Figure 1: Mechanism of 5,7-DCKA Action at the NMDA Receptor.

Quantitative Data

The following tables summarize key quantitative data for 5,7-DCKA, providing a reference for experimental design.

Table 1: Binding Affinity

| Parameter | Value | Species | Preparation | Radioligand | Reference |

| Ki | 79 nM | Rat | Brain Membranes | [3H]glycine | [1] |

| KB | 65 nM | Rat | Oocytes with brain mRNA | - | [3] |

| Kd | 57.5 nM | Rat | Cerebral Cortex Membranes | [3H]5,7-DCKA | [10] |

| Kd | 69 ± 23 nM | Rat | Brain Synaptosomes | [3H]5,7-DCKA | [11] |

| Bmax | 6.9 pmol/mg protein | Rat | Cerebral Cortex Membranes | [3H]5,7-DCKA | [10] |

| Bmax | 14.5 ± 3.2 pmol/mg protein | Rat | Brain Synaptosomes | [3H]5,7-DCKA | [11] |

Table 2: In Vitro Efficacy

| Assay | Effect | Concentration | Preparation | Reference |

| NMDA-stimulated [3H]TCP binding | Antagonism | 10 µM | Rat Brain Membranes | [1] |

| NMDA-stimulated cytosolic Ca2+ elevation | Inhibition | Micromolar concentrations | Cultured Hippocampal Neurons | [1] |

| NMDA-stimulated cGMP accumulation | Inhibition | Micromolar concentrations | Cerebellar Slices | [1] |

| NMDA-stimulated norepinephrine release | Inhibition | Micromolar concentrations | Hippocampal Slices | [1] |

| Long-Term Potentiation (LTP) | Inhibition | Micromolar concentrations | Hippocampal Slices | [1] |

| NMDA-activated currents (IC50 ratio peak/plateau) | 3.42 | - | Cultured Cerebrocortical Cells | [12] |

Table 3: In Vivo Efficacy

| Model | Effect | Doses | Species | Administration | Reference |

| Anticonvulsant | Potent anticonvulsant activity | - | Mice | Intracerebroventricular | [1] |

| Anxiolytic-like behavior | Increased social interaction and open arm exploration | - | Rodents | - | [13] |

| Conditioned conflict paradigm | Disinhibition of conflict responding | 100 and 173 mg/kg | Rodents | - | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving 5,7-DCKA.

Radioligand Binding Assay

This protocol is adapted from studies characterizing the binding of [3H]5,7-DCKA to rat brain membranes.[10][14]

Objective: To determine the binding affinity (Kd) and density of binding sites (Bmax) of 5,7-DCKA.

Materials:

-

[3H]5,7-Dichlorokynurenic acid

-

Unlabeled 5,7-DCKA

-

Rat brain synaptosomal membranes

-

10 mM HEPES-NaOH buffer, pH 8.0

-

D-serine (for non-specific binding)

-

Centrifuge

Procedure:

-

Prepare rat brain synaptosomal membranes as described by Baron et al.[14]

-

Incubate 20-70 µg of membrane protein with varying concentrations of [3H]5,7-DCKA in 10 mM HEPES-NaOH buffer.

-

For competition assays, incubate a fixed concentration of [3H]5,7-DCKA with varying concentrations of unlabeled 5,7-DCKA or other test compounds.

-

Define non-specific binding in the presence of 100 µM D-serine.

-

Incubate the mixture for a specified time at a controlled temperature.

-

Separate bound and free ligand by centrifugation.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Analyze the data using non-linear regression analysis to determine Kd and Bmax or Ki values.

Figure 2: Workflow for a Radioligand Binding Assay.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is based on studies investigating the effects of 5,7-DCKA on NMDA-activated currents.[7][12]

Objective: To measure the inhibitory effect of 5,7-DCKA on NMDA receptor-mediated ionic currents.

Materials:

-

Cultured neurons (e.g., cerebrocortical or hippocampal)

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass pipettes

-

Internal and external recording solutions

-

NMDA

-

Glycine

-

5,7-DCKA

Procedure:

-

Culture primary neurons on coverslips.

-

Place a coverslip in the recording chamber and perfuse with external solution.

-

Pull glass pipettes to a resistance of 3-5 MΩ and fill with internal solution.

-

Establish a whole-cell patch-clamp recording from a neuron.

-

Apply NMDA (e.g., 200 µM) and glycine (e.g., 1 µM) to evoke a baseline current.

-

Co-apply varying concentrations of 5,7-DCKA with NMDA and glycine.

-

Record the peak and plateau currents in the presence and absence of 5,7-DCKA.

-

Analyze the concentration-dependent inhibition to determine the IC50.

Behavioral Assays

This section outlines a general procedure for assessing the anxiolytic-like effects of 5,7-DCKA using the elevated plus maze, as described in studies on NMDA antagonists.[13]

Objective: To evaluate the anxiolytic properties of 5,7-DCKA in rodents.

Materials:

-

Elevated plus maze apparatus

-

Rodents (rats or mice)

-

5,7-DCKA sodium salt

-

Vehicle control (e.g., saline)

-

Video tracking software

Procedure:

-

Administer 5,7-DCKA or vehicle to the animals at specified doses and route (e.g., intraperitoneally).

-

Allow for a pre-treatment period for the compound to take effect.

-

Place the animal in the center of the elevated plus maze, facing an open arm.

-

Record the animal's behavior for a set duration (e.g., 5 minutes).

-

Measure parameters such as the time spent in the open arms, the number of entries into the open and closed arms, and total distance traveled.

-

An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect.

Applications in Neuroscience Research

5,7-DCKA is a versatile tool for investigating a range of topics in neuroscience:

-

Synaptic Plasticity: By inhibiting NMDA receptor function, 5,7-DCKA can be used to study the role of these receptors in long-term potentiation (LTP) and long-term depression (LTD), fundamental processes for learning and memory.[1]

-

Neuroprotection: Given the role of NMDA receptor-mediated excitotoxicity in neuronal death, 5,7-DCKA is employed in models of ischemia, traumatic brain injury, and neurodegenerative diseases to explore the therapeutic potential of glycine site antagonism.[3]

-

Neurological and Psychiatric Disorders: Research has utilized 5,7-DCKA to probe the involvement of NMDA receptor dysfunction in conditions such as epilepsy, anxiety, and schizophrenia.[1][4][13] For instance, the anxiolytic-like effects of 5,7-DCKA in animal models suggest that targeting the glycine site may offer a novel therapeutic strategy for anxiety disorders.[13]

Conclusion

5,7-Dichlorokynurenic acid sodium salt is a highly potent and selective antagonist of the NMDA receptor glycine site. Its utility in neuroscience research is well-established, providing a means to dissect the complex roles of NMDA receptor signaling in both health and disease. This guide provides a comprehensive overview of its properties and applications, serving as a valuable resource for researchers and drug development professionals. The detailed protocols and quantitative data presented herein should facilitate the design and execution of robust experiments aimed at further unraveling the intricacies of glutamatergic neurotransmission.

References

- 1. Activity of 5,7-dichlorokynurenic acid, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5,7-Dichlorokynurenic acid - Wikipedia [en.wikipedia.org]

- 3. 5,7-Dichlorokynurenic acid, a potent and selective competitive antagonist of the glycine site on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. NMDA Receptor Activity in Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NMDA Receptors in Clinical Neurology: Excitatory Times Ahead - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 7-Chlorokynurenic acid is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. [3H]5,7-dichlorokynurenic acid recognizes two binding sites in rat cerebral cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Differential effects of five glycine site antagonists on NMDA receptor desensitisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of 5,7 dichlorokynurenic acid on conflict, social interaction and plus maze behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide on the Early Studies of 5,7-Dichlorokynurenic Acid's Effects

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dichlorokynurenic acid (5,7-DCKA) is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. Early research rapidly identified it as a valuable tool for investigating the physiological and pathological roles of the NMDA receptor system. Unlike competitive antagonists that bind to the glutamate site, 5,7-DCKA acts at the strychnine-insensitive glycine co-agonist site on the GluN1 subunit of the NMDA receptor.[1][2] This mechanism of action provided researchers with a novel way to modulate NMDA receptor function. This guide provides a detailed overview of the foundational studies that characterized the biochemical and physiological effects of 5,7-DCKA, including quantitative data from key experiments, detailed methodologies, and visual representations of its mechanism and experimental applications.

Quantitative Data from Early Studies

The initial characterization of 5,7-DCKA involved a series of in vitro and in vivo experiments to determine its potency, selectivity, and functional effects. The data from these seminal studies are summarized below.

Table 1: In Vitro Binding Affinity and Functional Antagonism

| Assay Type | Preparation | Radioligand/Agonist | Measured Effect | 5,7-DCKA Value | Reference |

| Receptor Binding | Rat Brain Membranes | [³H]glycine | Inhibition of Binding (Kᵢ) | 79 nM | [1] |

| Receptor Binding | Rat Brain Membranes | [³H]glycine | Inhibition of Binding (Kᵢ) | 40 nM | [3] |

| Receptor Binding | Rat Brain Synaptosomes | [³H]5,7-DCKA | Dissociation Constant (Kᵈ) | 69 ± 23 nM | [4] |

| Functional Antagonism | Xenopus Oocytes (expressing rat NMDA receptors) | Glycine/NMDA | Competitive Blockade (Kₛ) | 65 nM | [2] |

| Functional Antagonism | Cultured Hippocampal Neurons | NMDA | Inhibition of Ca²⁺ Elevation | Micromolar concentrations | [1] |

| Functional Antagonism | Cerebellar Slices | NMDA | Inhibition of cGMP Accumulation | Micromolar concentrations | [1] |

| Functional Antagonism | Hippocampal Slices | NMDA | Inhibition of Norepinephrine Release | Micromolar concentrations | [1] |

Table 2: In Vivo Neuroprotective and Anticonvulsant Effects

| Animal Model | Insult/Stimulus | Measured Effect | 5,7-DCKA Administration | Efficacy | Reference |

| Mouse | NMDA-induced seizures | Anticonvulsant Activity | Intracerebroventricular | Potent anticonvulsant | [1] |

| Rat Cortical Cell Cultures | NMDA-induced neurotoxicity | Reduction in Neuron Injury | 1-10 µM | 55% to 90% reduction | [3] |

| Magnesium-deficient Rats | Mechanical Hyperalgesia | Reversal of Hyperalgesia | 0.97-97 nmol | Dose-dependent reversal | [3] |

Signaling Pathways and Mechanisms

The primary mechanism of action for 5,7-DCKA is the competitive antagonism at the glycine binding site on the GluN1 subunit of the NMDA receptor. This binding prevents the necessary co-agonist action of glycine (or D-serine), which is required for the glutamate-induced opening of the ion channel. The blockade of the NMDA receptor ion channel prevents the influx of Ca²⁺, a critical downstream signaling event.

Experimental Protocols

Detailed methodologies were crucial in establishing the pharmacological profile of 5,7-DCKA. Below are protocols for key experiments cited in early studies.

Radioligand Binding Assay for Glycine Site Affinity

This protocol was used to determine the binding affinity (Kᵢ) of 5,7-DCKA for the strychnine-insensitive glycine binding site on the NMDA receptor complex.

-

Tissue Preparation:

-

Rat brains were homogenized in a cold buffer solution (e.g., 50 mM Tris-acetate, pH 7.4).

-

The homogenate was centrifuged at low speed to remove cellular debris.

-

The supernatant was then centrifuged at high speed to pellet the synaptosomal membranes.

-

The membrane pellet was washed multiple times by resuspension and centrifugation to remove endogenous ligands.

-

-

Binding Reaction:

-

A constant concentration of [³H]glycine was incubated with the prepared rat brain membranes.

-

Varying concentrations of unlabeled 5,7-DCKA were added to the incubation mixture to compete for binding.

-

The reaction was carried out in a buffer at a specific temperature (e.g., 4°C) for a set duration to reach equilibrium.

-

-

Separation and Quantification:

-

The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters were washed quickly with cold buffer to remove non-specifically bound radioactivity.

-

The radioactivity trapped on the filters was quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of 5,7-DCKA that inhibited 50% of the specific [³H]glycine binding (IC₅₀) was determined.

-

The Kᵢ value was calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

Electrophysiological Recording in Xenopus Oocytes

This method assessed the functional antagonism of 5,7-DCKA on NMDA receptor-mediated currents.[2]

-

Oocyte Preparation:

-

Xenopus laevis oocytes were harvested and injected with messenger RNA (mRNA) isolated from rat brains.

-

The injected oocytes were incubated for several days to allow for the expression of functional NMDA receptors on their surface.

-

-

Two-Electrode Voltage Clamp:

-

An oocyte was placed in a recording chamber and continuously perfused with a saline solution.

-

Two microelectrodes were inserted into the oocyte: one to measure the membrane potential and one to inject current to clamp the voltage at a holding potential (e.g., -70 mV).

-

-

Drug Application and Data Acquisition:

-

Ionic currents were evoked by applying a solution containing both NMDA and glycine.

-

To test the effect of 5,7-DCKA, the oocyte was pre-incubated with the antagonist before co-application with the agonists.

-

The resulting inward currents were recorded. To confirm competitive antagonism, increasing concentrations of glycine were applied in the presence of a fixed concentration of 5,7-DCKA.

-

-

Data Analysis:

-

The inhibition of the agonist-evoked current by 5,7-DCKA was measured.

-

A Schild analysis was performed to determine the equilibrium constant (Kₛ) for the competitive antagonism.

-

In Vivo Neuroprotection Assay (NMDA-induced Neurotoxicity)

This type of in vivo experiment demonstrated the neuroprotective effects of 5,7-DCKA against excitotoxicity.

-

Animal Model: Adult male rats were used.

-

Procedure:

-

Animals were anesthetized and placed in a stereotaxic frame.

-

An excitotoxic lesion was induced by intracerebral injection of NMDA into a specific brain region, such as the striatum or hippocampus.

-

5,7-DCKA was administered to the animals, often systemically (e.g., intraperitoneally) or directly into the brain (intracerebroventricularly), either before or after the NMDA injection.

-

-

Assessment of Neuroprotection:

-

After a survival period (e.g., 7 days), the animals were euthanized, and their brains were removed.

-

The brains were processed for histological analysis (e.g., Nissl staining) to visualize and quantify the extent of neuronal loss in the targeted region.

-

Biochemical markers for specific neuronal populations, such as choline acetyltransferase (ChAT) for cholinergic neurons and glutamic acid decarboxylase (GAD) for GABAergic neurons, were also measured.

-

-

Data Analysis: The volume of the lesion or the number of surviving neurons in the 5,7-DCKA-treated group was compared to that in a vehicle-treated control group to determine the degree of neuroprotection.

Conclusion

The early studies on 5,7-Dichlorokynurenic acid firmly established it as a highly potent and selective antagonist at the NMDA receptor's glycine co-agonist site. Through rigorous in vitro and in vivo experiments, researchers quantified its binding affinity, demonstrated its functional antagonism of NMDA receptor-mediated responses, and confirmed its efficacy as an anticonvulsant and neuroprotective agent.[1][3] These foundational findings paved the way for the widespread use of 5,7-DCKA as a critical pharmacological tool to explore the role of NMDA receptor signaling in synaptic plasticity, excitotoxicity, and various neurological disorders. The detailed protocols and quantitative data from this early work continue to serve as a valuable reference for professionals in neuroscience and drug development.

References

- 1. Activity of 5,7-dichlorokynurenic acid, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5,7-Dichlorokynurenic acid, a potent and selective competitive antagonist of the glycine site on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. tandfonline.com [tandfonline.com]

Chemical structure and properties of 5,7-Dichlorokynurenic acid sodium salt.

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dichlorokynurenic acid (DCKA) sodium salt is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, acting at the strychnine-insensitive glycine co-agonist site. Its high affinity and specificity have established it as a critical pharmacological tool for investigating the physiological and pathophysiological roles of the NMDA receptor in the central nervous system. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and detailed experimental protocols for the characterization and application of 5,7-Dichlorokynurenic acid sodium salt.

Chemical Structure and Identification

This compound salt is a synthetic derivative of kynurenic acid. The introduction of two chlorine atoms at the 5 and 7 positions of the quinoline ring significantly enhances its antagonist potency at the NMDA receptor glycine site.

Chemical Structure:

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | sodium;5,7-dichloro-4-oxo-1H-quinoline-2-carboxylate[1][2] |

| CAS Number | 1184986-70-6[2][3][4][5] |

| Molecular Formula | C₁₀H₄Cl₂NNaO₃[1][2][3][4] |

| Canonical SMILES | C1=C(C=C(C2=C1NC(=CC2=O)C(=O)[O-])Cl)Cl.[Na+][2] |

| InChI Key | VPRPMJHKWHCUFW-UHFFFAOYSA-M[1][2] |

| PubChem CID | 44134672[1][2] |

Physicochemical and Pharmacological Properties

The physicochemical properties of this compound salt are crucial for its handling, formulation, and experimental application. Its pharmacological properties define its biological activity and its utility in research.

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 280.04 g/mol | [1][2][4][5] |

| Appearance | White solid | [5] |

| Purity | >99% (HPLC) | [2][5] |

| Solubility | Soluble to 100 mM in 1 eq. NaOH | [4][6] |

| Storage | Desiccate at room temperature or 2-8°C | [4][5] |

Table 3: Pharmacological Properties

| Property | Value | Reference |

| Mechanism of Action | Competitive antagonist at the glycine site of the NMDA receptor | [4][6][7] |

| Binding Affinity (Ki) | 79 nM vs. [³H]-glycine | [4][5][6][7] |

| Biological Activity | Potent NMDA receptor antagonist | [2][4][6] |

Mechanism of Action: NMDA Receptor Antagonism

The NMDA receptor is a ligand-gated ion channel that plays a critical role in synaptic plasticity and excitotoxicity.[8] For activation, it requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.[8][9] this compound salt exerts its effect by competitively binding to the glycine site on the GluN1 subunit of the NMDA receptor, thereby preventing the binding of the endogenous co-agonist and inhibiting receptor activation.[4][6][7] This leads to a reduction in calcium influx through the channel, which is the basis for its neuroprotective and anticonvulsant effects observed in preclinical studies.[10]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound salt.

Radioligand Binding Assay for NMDA Receptor Glycine Site

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound salt for the glycine binding site on the NMDA receptor using [³H]-glycine as the radioligand.

Materials:

-

Rat forebrain tissue

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

[³H]-glycine (specific activity ~40-60 Ci/mmol)

-

This compound salt

-

Non-specific binding control: 1 mM Glycine

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat forebrains in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation step three times to wash the membranes.

-

The final pellet is resuspended in assay buffer and the protein concentration is determined (e.g., by Bradford assay).

-

-

Binding Assay:

-

In a final volume of 500 µL of assay buffer, add:

-

100 µL of brain membrane preparation (100-200 µg protein)

-

50 µL of [³H]-glycine (final concentration ~10-20 nM)

-

50 µL of varying concentrations of this compound salt (e.g., 10⁻¹⁰ to 10⁻⁵ M) or buffer for total binding.

-